The Chemical Properties, Stability, and Synthesis of 3,5-Difluorobenzamidoxime: A Technical Guide for Advanced Applications
The Chemical Properties, Stability, and Synthesis of 3,5-Difluorobenzamidoxime: A Technical Guide for Advanced Applications
Executive Summary
3,5-Difluorobenzamidoxime (CAS: 874880-59-8) is a highly versatile fluorinated aromatic amidoxime. The strategic substitution of fluorine atoms at the 3 and 5 positions of the benzene ring profoundly influences the molecule's electron density, enhancing its metabolic stability and modulating the pKa of the amidoxime moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, degradation kinetics, and offers a self-validating synthetic protocol designed for researchers in medicinal chemistry and materials science.
Physicochemical Profile
Understanding the baseline quantitative data of 3,5-Difluorobenzamidoxime is essential for predicting its behavior in various solvent systems and biological assays. The dual fluorine substitution increases lipophilicity while maintaining the highly polar, hydrogen-bonding capable amidoxime headgroup[1].
| Property | Value |
| CAS Number | 874880-59-8 |
| Molecular Formula | C7H6F2N2O |
| Molecular Weight | 172.13 g/mol |
| Physical Form | Solid (White Crystals) |
| Boiling Point | 246.7 ± 50.0 °C (Predicted) |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) |
| pKa | 13.33 ± 0.50 (Predicted) |
Data sourced from authoritative chemical databases[1][2].
Structural Dynamics: Tautomerism and Isomerism
Amidoximes are characterized by an
Furthermore, 3,5-difluorobenzamidoxime exhibits E/Z isomerism around the C=N double bond. While the Z-isomer is typically favored in solution due to thermodynamic stabilization, crystallographic analyses of related benzamidoximes reveal that the E-configuration can be highly stabilized in the solid state via extensive intermolecular N–H···O and O–H···N hydrogen bonding networks[4]. The strongly electron-withdrawing nature of the two fluorine atoms at the meta positions decreases the electron density on the aromatic ring, which subtly increases the acidity of the N-H and O-H protons, thereby strengthening these crystalline hydrogen bonds.
Chemical Stability and Degradation Kinetics
Understanding the stability profile of 3,5-difluorobenzamidoxime is critical for its long-term storage and application in high-temperature or extreme-pH synthesis.
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Thermal Stability: The compound is stable at ambient temperatures. However, upon exposure to high thermal stress (typically >150 °C), amidoximes can undergo thermal dehydration to yield the corresponding nitrile (3,5-difluorobenzonitrile) and water[5].
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Hydrolytic Stability: In the presence of strong acids or bases, the amidoxime group is susceptible to hydrolysis. This degradation pathway reverts the molecule to 3,5-difluorobenzamide, which can further hydrolyze to 3,5-difluorobenzoic acid under prolonged exposure.
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Oxidative Stress & NO Donation: Under specific oxidative or enzymatic conditions, amidoximes can decompose to release Nitric Oxide (NO). This degradation pathway is highly valuable in pharmacological contexts, as NO acts as a potent cellular signaling molecule and vasodilator[3].
Figure 1: Primary degradation pathways and stability profile of 3,5-Difluorobenzamidoxime.
Synthesis Methodology: A Self-Validating Protocol
The most robust and industrially scalable method for synthesizing aromatic amidoximes is the nucleophilic addition of hydroxylamine to the corresponding nitrile[3][6]. The following protocol outlines a self-validating workflow for the synthesis of 3,5-difluorobenzamidoxime from 3,5-difluorobenzonitrile[7].
Figure 2: Synthetic workflow and isomeric equilibrium of 3,5-Difluorobenzamidoxime.
Experimental Protocol
Reagents: 3,5-difluorobenzonitrile (1.0 eq), Hydroxylamine hydrochloride (
Step-by-Step Procedure & Causality:
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In Situ Generation of Free Hydroxylamine:
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Action: Suspend
andngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> in the aqueous portion of the solvent system. Sonicate or stir at room temperature until effervescence ( release) ceases. -
Causality: Free hydroxylamine is the active nucleophile but is highly unstable and prone to oxidation. It must be generated in situ from its stable hydrochloride salt.
acts as a mild base to neutralize the HCl without creating a strongly alkaline environment that could prematurely hydrolyze the nitrile.
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Nucleophilic Addition:
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Action: Add 3,5-difluorobenzonitrile dissolved in ethanol to the aqueous mixture. Reflux the biphasic/homogenized mixture at 60–80 °C for 6 to 12 hours[3].
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Causality: The nucleophilic oxygen/nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile. Ethanol acts as a crucial co-solvent to solubilize the highly lipophilic 3,5-difluorobenzonitrile, ensuring a homogeneous reaction mixture at reflux. The elevated temperature is required to overcome the activation energy barrier of the nitrile carbon.
-
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In-Process Control (IPC):
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Action: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
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Causality: This establishes a self-validating system. 3,5-difluorobenzonitrile is highly non-polar and migrates rapidly (high
), while the resulting amidoxime is highly polar and UV-active, remaining near the baseline (low ). The complete disappearance of the high- spot confirms reaction completion.
-
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Workup and Isolation:
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Action: Concentrate the mixture under reduced pressure to remove ethanol. Extract the remaining aqueous residue with Ethyl Acetate (
). Wash the combined organic layers with brine, dry over anhydrousngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> , and concentrate. -
Causality: Removing ethanol forces the product into the organic phase during extraction.
removes residual water, preventing unwanted hydrolysis during the final concentration step.
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Applications in Medicinal Chemistry and Materials Science
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Bioisosteres in Medicinal Chemistry: 3,5-Difluorobenzamidoxime is a critical building block for synthesizing 1,2,4-oxadiazoles. By reacting the amidoxime with acyl chlorides or carboxylic acids, followed by cyclodehydration, researchers generate oxadiazole rings. These heterocycles serve as metabolically stable bioisosteres for esters and amides, improving the pharmacokinetic profiles of drug candidates.
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Organocatalysis: Benzamidoximes have recently been utilized as renewable, easily recoverable catalysts in the highly diastereoselective crotylation of aldehydes, demonstrating their utility in green chemistry workflows[6].
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Nitric Oxide (NO) Donors: Due to their structural properties, amidoximes are recognized for their ability to release NO under specific physiological conditions, presenting significant potential in the development of cardiovascular and anti-hypertensive therapies[3].
References
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ChemicalBook. "3,5-DIFLUOROBENZAMIDOXIME CAS#: 874880-59-8 Chemical Properties". 1
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Sigma-Aldrich. "3,5-Difluorobenzamidoxime AldrichCPR".2
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MDPI. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors". 3
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ResearchGate. "Synthetic Applications of the Thermolysis of Benzamidoxime Derivatives". 5
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PMC. "Benzamide oxime". 4
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SciELO. "Benzamidoxime-Mediated Synthesis of Homoallylic Alcohols". 6
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ChemicalBook. "3,5-Difluorobenzonitrile Chemical Properties, Uses, Production". 7
Sources
- 1. 3,5-DIFLUOROBENZAMIDOXIME CAS#: 874880-59-8 [amp.chemicalbook.com]
- 2. 3,5-Difluorobenzamidoxime AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzamide oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. 3,5-Difluorobenzonitrile | 64248-63-1 [chemicalbook.com]
